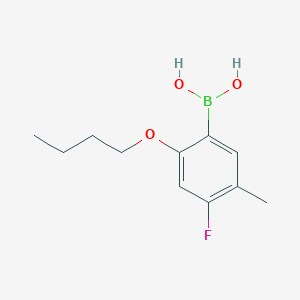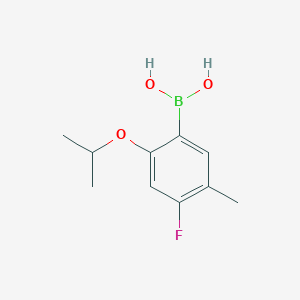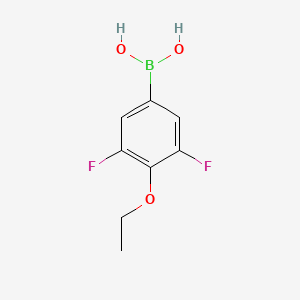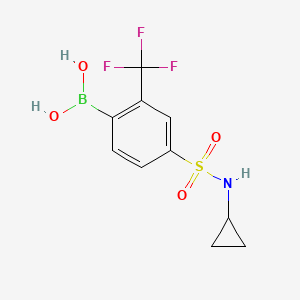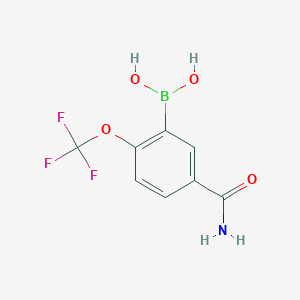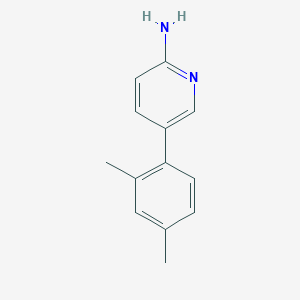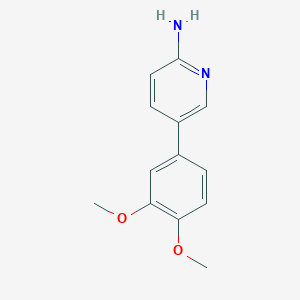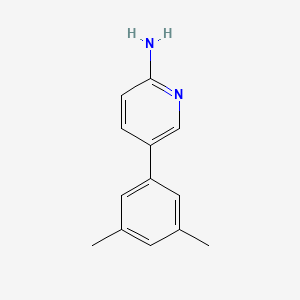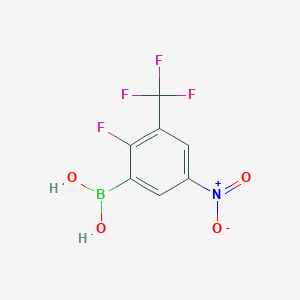
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H4BF4NO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, nitro, and trifluoromethyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . They interact with palladium (II) complexes during these reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound undergoes transmetalation with palladium (II) complexes . This process involves the transfer of an organic group from boron to palladium . The mild and functional group tolerant reaction conditions, along with the relatively stable nature of the organoboron reagents, contribute to the broad application of this reaction .
Biochemical Pathways
It’s known that boronic acids are used in various reactions including functionalization via lithiation, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (ksp) for potential use as antitumor agents .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Result of Action
It’s known that boronic acids are used in the synthesis of biologically active molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, it’s important to avoid dust formation when handling the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness while maintaining high purity and yield of the final product .
化学反应分析
Types of Reactions
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3).
Reduction: Tin(II) chloride (SnCl2), iron powder, hydrochloric acid (HCl).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Reduction: Corresponding aniline derivative.
科学研究应用
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the nitro and fluoro substituents.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the nitro group.
2-Fluoro-5-nitrophenylboronic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of all three substituents (fluoro, nitro, and trifluoromethyl) on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and various scientific applications .
属性
IUPAC Name |
[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4NO4/c9-6-4(7(10,11)12)1-3(13(16)17)2-5(6)8(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLECLSFKCRIQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
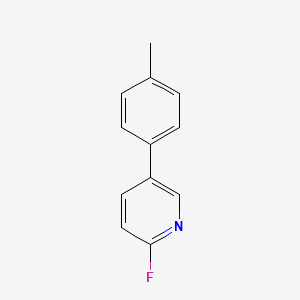
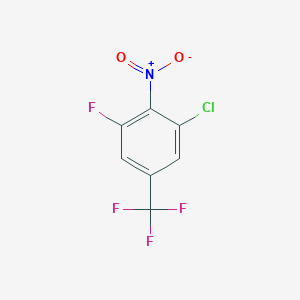
![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)
![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330732.png)
![1-Chloro-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B6330746.png)
